molecular formula C19H16Cl2N4O4 B15002800 N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(3-chlorophenoxy)acetyl]amino}ethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15002800
M. Wt: 435.3 g/mol
InChI Key: YTSYOXDKOLNCON-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENOXY)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE is a complex organic compound characterized by the presence of chlorophenyl and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CHLOROPHENOXY)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 3-chlorophenol with chloroacetyl chloride to form 3-chlorophenoxyacetyl chloride. This intermediate is then reacted with 2-aminoethylamine to yield the corresponding amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-CHLOROPHENOXY)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-(3-CHLOROPHENOXY)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(3-CHLOROPHENOXY)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-CHLOROPHENOXY)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE
  • 2-(3-CHLOROPHENOXY)-N-(2-{[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE
  • 2-(3-CHLOROPHENOXY)-N-(2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE

Uniqueness

The uniqueness of 2-(3-CHLOROPHENOXY)-N-(2-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16Cl2N4O4

Molecular Weight

435.3 g/mol

IUPAC Name

N-[2-[[2-(3-chlorophenoxy)acetyl]amino]ethyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H16Cl2N4O4/c20-13-6-4-12(5-7-13)17-24-19(29-25-17)18(27)23-9-8-22-16(26)11-28-15-3-1-2-14(21)10-15/h1-7,10H,8-9,11H2,(H,22,26)(H,23,27)

InChI Key

YTSYOXDKOLNCON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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